molecular formula C14H14Cl2N2 B14089123 1,2-Bis(4-chlorobenzyl)hydrazine CAS No. 92253-54-8

1,2-Bis(4-chlorobenzyl)hydrazine

Cat. No.: B14089123
CAS No.: 92253-54-8
M. Wt: 281.2 g/mol
InChI Key: LOPOUEMMDPIGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-chlorobenzyl)hydrazine is an organic compound with the molecular formula C14H12Cl2N2 It is characterized by the presence of two 4-chlorobenzyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-chlorobenzyl)hydrazine typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2C7H7Cl+N2H4C14H12Cl2N2+2HCl2 \text{C}_7\text{H}_7\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2 + 2 \text{HCl} 2C7​H7​Cl+N2​H4​→C14​H12​Cl2​N2​+2HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-chlorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Hydrazones or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(4-chlorobenzyl)hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-chlorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-methylbenzyl)hydrazine: Similar structure but with methyl groups instead of chlorine atoms.

    1,2-Bis(4-nitrobenzyl)hydrazine: Contains nitro groups instead of chlorine atoms.

    1,2-Bis(4-fluorobenzyl)hydrazine: Contains fluorine atoms instead of chlorine atoms.

Uniqueness

1,2-Bis(4-chlorobenzyl)hydrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially leading to increased potency and selectivity in its applications.

Properties

CAS No.

92253-54-8

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

1,2-bis[(4-chlorophenyl)methyl]hydrazine

InChI

InChI=1S/C14H14Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2

InChI Key

LOPOUEMMDPIGBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNNCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.